N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester: A Versatile Synthon for Unnatural Amino Acids, Dehydropeptides, and Enzyme Inhibition Probes
N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester: A Versatile Synthon for Unnatural Amino Acids, Dehydropeptides, and Enzyme Inhibition Probes
Executive Summary
In modern peptide chemistry and drug development, the ability to selectively modify amino acid side chains is paramount. N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester (CAS: 55822-82-7) serves as a highly specialized, orthogonally protected building block. By masking both the N-terminal amine and C-terminal carboxylic acid, this molecule isolates the reactivity of the β-aliphatic chloride. This precise structural control allows researchers to utilize the compound across three primary domains: the synthesis of unnatural amino acids via nucleophilic substitution[1], the generation of dehydroalanine (Dha) Michael acceptors via β-elimination[2], and as a lipophilic prodrug precursor for the suicide inhibition of PLP-dependent enzymes[3].
Chemical Profile & Structural Causality
The strategic choice of protecting groups in N-Cbz-L-β-chloroalanine Benzyl Ester is not arbitrary; it is driven by the need for synthetic orthogonal control and solubility.
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Causality of Protection: The Benzyloxycarbonyl (Cbz/Z) group prevents the N-terminus from acting as a competing nucleophile, which would otherwise lead to unwanted intramolecular cyclization (e.g., aziridine or diketopiperazine formation). The Benzyl (Bzl/Bn) ester neutralizes the C-terminus, preventing zwitterion formation and drastically increasing the molecule's lipophilicity. This ensures high solubility in aprotic organic solvents (like DMF and DCM), which is critical for maximizing the kinetics of SN2 and E2 reactions.
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Global Deprotection: Both the Cbz and Benzyl ester groups can be cleaved simultaneously under mild catalytic hydrogenolysis (H₂, Pd/C), preserving delicate unnatural side chains introduced during synthesis.
Table 1: Physicochemical & Structural Properties
| Property | Value / Description |
| Chemical Name | N-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl Ester |
| CAS Number | 55822-82-7 |
| Molecular Formula | C18H18ClNO4 |
| Molecular Weight | 347.79 g/mol |
| N-Terminus Protection | Benzyloxycarbonyl (Cbz / Z) - Cleaved by H₂, Pd/C or HF |
| C-Terminus Protection | Benzyl Ester (Bzl / Bn) - Cleaved by H₂, Pd/C or saponification |
| Reactive Center | β-Aliphatic Chloride (Electrophile / Leaving Group) |
Core Application 1: Synthesis of Unnatural Amino Acids via SN2 Displacement
The β-chloro group is an excellent leaving group, making the β-carbon highly susceptible to bimolecular nucleophilic substitution (SN2). This property is extensively used to synthesize sulfur-substituted cysteines[1] and nitrogen-substituted diaminopropionic acid (Dap) derivatives. For example, reacting this synthon with thiolates allows for the construction of lanthionine bridges, which are critical structural motifs in lantibiotic peptides[4].
Experimental Protocol 1: Synthesis of S-Substituted Cysteines
This protocol is designed as a self-validating system to ensure complete conversion while minimizing competitive elimination.
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Preparation: Dissolve N-Cbz-L-β-chloroalanine Benzyl Ester (1.0 eq) in anhydrous DMF under an inert Argon atmosphere. Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the incoming nucleophile "naked" and highly reactive, thereby accelerating the SN2 pathway.
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Nucleophile Activation: In a separate vial, mix the desired alkyl/aryl thiol (1.2 eq) with N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in DMF. Cool the mixture to 0°C. Causality: DIPEA is a non-nucleophilic base that deprotonates the thiol to form a potent thiolate nucleophile. Cooling to 0°C suppresses the competing E2 β-elimination pathway.
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Coupling: Add the thiolate solution dropwise to the main reaction flask. Stir at 0°C for 1 hour, then allow it to warm to room temperature for 4-6 hours.
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Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the starting material spot confirms conversion.
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Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to efficiently remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Workflow for the synthesis of unnatural amino acids via SN2 displacement.
Core Application 2: E2 Elimination to Dehydroalanine (Dha)
When treated with a strong, non-nucleophilic base, the β-chloroalanine derivative undergoes a rapid E2 β-elimination to yield a protected dehydroalanine (Dha)[2]. Dha is a powerful Michael acceptor. In biological research, Dha residues are used to study irreversible, nonreducible glutathionylation—a process where glutathione forms a stable thioether conjugate with proteins, impacting cellular signaling and gerontological pathways[5].
Experimental Protocol 2: Base-Catalyzed β-Elimination
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Preparation: Dissolve N-Cbz-L-β-chloroalanine Benzyl Ester (1.0 eq) in anhydrous Dichloromethane (DCM).
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Elimination: Cool the solution to -10°C using an ice-salt bath. Dropwise, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). Causality: DBU is strictly non-nucleophilic, ensuring that only proton abstraction occurs without competing SN2 substitution. The sub-zero temperature prevents the highly reactive Dha product from undergoing spontaneous radical polymerization.
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Reaction: Stir for 1 hour at -10°C.
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Validation & Workup: Wash the organic phase immediately with cold 10% citric acid to neutralize and remove the DBU, followed by cold brine. Dry over MgSO₄.
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Storage: Evaporate the DCM under reduced pressure at a low temperature (<25°C). The resulting protected Dha should be used immediately in subsequent Michael addition reactions to avoid degradation.
Base-catalyzed β-elimination to dehydroalanine and subsequent Michael addition.
Core Application 3: Precursor for PLP-Enzyme Suicide Inhibition
Beyond synthetic utility, the deprotected form of this compound—free β-chloro-L-alanine—is a classic mechanism-based (suicide) inhibitor of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, such as alanine racemase and various aminotransferases[6]. N-Cbz-L-β-chloroalanine Benzyl Ester is often used as a lipophilic precursor that can be globally deprotected just prior to biological assays, or utilized in prodrug strategies to enhance cellular permeability before intracellular esterase/protease cleavage.
Mechanism of Inhibition: Upon entering the enzyme's active site, the free amino acid forms an external aldimine (Schiff base) with the PLP cofactor. The enzyme then abstracts the α-proton. Instead of proceeding through the normal catalytic cycle, the presence of the β-chloride triggers a rapid elimination of Cl⁻, generating a highly reactive, electrophilic aminoacrylate intermediate[3]. A nucleophilic residue within the enzyme's active site (often a lysine or cysteine) attacks this intermediate, forming an irreversible covalent bond that permanently inactivates the enzyme.
Mechanism of suicide inhibition of PLP-dependent enzymes by β-chloro-L-alanine.
Sources
- 1. The conversion of L-beta-chloroalanine peptides to L-cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchtrend.net [researchtrend.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc-beta-chloro-L-alanine | Benchchem [benchchem.com]
